molecular formula C23H17FO4 B2399340 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 420833-56-3

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2399340
CAS No.: 420833-56-3
M. Wt: 376.383
InChI Key: JKJYRTWDOXZKOU-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with chromone derivatives. The reaction is often catalyzed by acids or bases under reflux conditions. For instance, the reaction between 4-fluorobenzaldehyde and 2-methoxyphenylchromone in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antioxidant agent. Its ability to modulate various biological pathways makes it a candidate for further pharmacological studies .

Medicine

In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a promising therapeutic agent .

Industry

Industrially, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to the specific arrangement of its fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c1-26-21-5-3-2-4-18(21)20-14-28-22-12-17(10-11-19(22)23(20)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJYRTWDOXZKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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